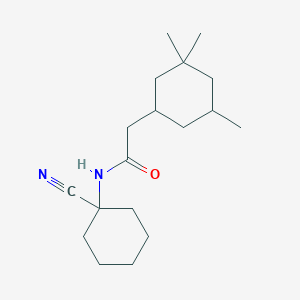
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide, commonly known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s by Roger Adams and his team at the University of Illinois. CT-3 has gained attention in recent years due to its potential therapeutic applications in various fields of medicine.
作用機序
The exact mechanism of action of CT-3 is not fully understood. However, it is believed to interact with the endocannabinoid system, which is involved in regulating various physiological processes, including pain, inflammation, and immune response. CT-3 has been shown to bind to CB2 receptors, which are primarily found in immune cells and are involved in regulating immune function.
Biochemical and physiological effects:
CT-3 has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CT-3 has been shown to modulate immune function by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of CT-3 is its specificity for CB2 receptors, which are primarily found in immune cells. This makes it a potentially useful tool for studying the role of CB2 receptors in immune function. However, one of the limitations of CT-3 is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on CT-3. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. CT-3 has also been shown to have antitumor properties, and further research could explore its potential use in cancer therapy. Additionally, there is interest in developing more water-soluble derivatives of CT-3, which could improve its bioavailability and make it easier to administer in vivo.
Conclusion:
In conclusion, CT-3 is a synthetic compound with potential therapeutic applications in various fields of medicine. Its specificity for CB2 receptors makes it a potentially useful tool for studying the role of these receptors in immune function. CT-3 has been shown to have anti-inflammatory, analgesic, and antitumor properties, and further research could explore its potential use in the treatment of autoimmune diseases and cancer.
合成法
The synthesis of CT-3 involves the reaction of 1-cyanocyclohexane with 3,3,5-trimethylcyclohexanone in the presence of sodium hydride and acetic anhydride. The reaction leads to the formation of CT-3, which is then purified by column chromatography.
科学的研究の応用
CT-3 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. CT-3 has also been studied for its potential use in the treatment of multiple sclerosis, epilepsy, and other neurological disorders.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-14-9-15(12-17(2,3)11-14)10-16(21)20-18(13-19)7-5-4-6-8-18/h14-15H,4-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVPQCTXTZMMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)
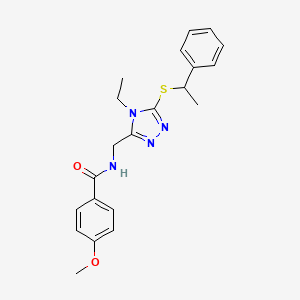
![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)
![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)
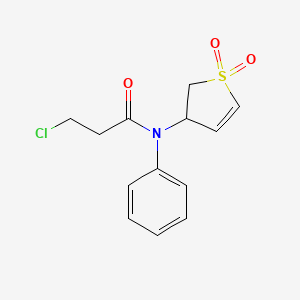
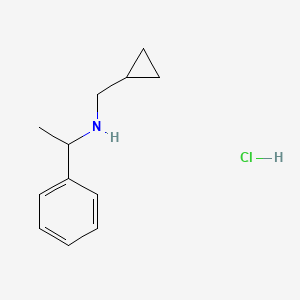


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)
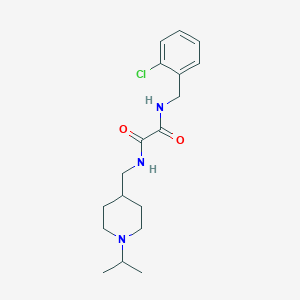
![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)
![2-chloro-6-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2519945.png)
